molecular formula C8H7N3O2 B061165 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178268-98-9

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B061165
CAS RN: 178268-98-9
M. Wt: 177.16 g/mol
InChI Key: QLSFFHOXHZNYRO-UHFFFAOYSA-N
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Description

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained increasing attention in the scientific community due to its potential use in drug development. This compound is known to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds. For instance, 4-O- and C-substituted-7-azaindoles have been efficiently synthesized using 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, demonstrating the utility of these compounds in nucleophilic displacement reactions to produce complex molecular structures (Figueroa‐Pérez et al., 2006).
  • Utility in the Synthesis of Pyrrolidines :

    • Pyrrolidines, compounds with significant biological activity, have been synthesized through [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This research highlights the applicability of these reactions in the creation of biologically active compounds and potentially in industrial applications like dyes or agrochemical substances (Żmigrodzka et al., 2022).
  • Reactions with Amines and Thiols :

    • Studies on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols reveal intricate chemical interactions, resulting in a diverse range of products. These findings indicate the potential for synthetic applications and the creation of complex molecules (Čikotienė et al., 2007).
  • Crystal Structure and Vibrational Analysis :

    • The crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been extensively studied, providing insights into its structural and vibrational properties. This research is crucial for understanding the chemical and physical properties of these compounds, which can aid in the design of materials with specific characteristics (Kucharska et al., 2013).
  • Synthesis of Pyrrolo-fused Heteroaromatic Compounds :

    • The palladium-catalyzed, carbon monoxide-mediated reductive N-heterocyclization of nitro-heteroaromatic compounds has been utilized to prepare bicyclic pyrrolo-fused heteroaromatic molecules. This method demonstrates the potential for synthesizing complex heterocyclic structures, offering a broad spectrum of applications in chemical synthesis (Gorugantula et al., 2010).

Mechanism of Action

Target of Action

The primary target of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the FGFR signaling pathway, which is often abnormally activated in various types of tumors .

Biochemical Pathways

The FGFR signaling pathway is a key biochemical pathway affected by this compound. This pathway includes downstream signaling such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis . For example, one derivative significantly inhibited the migration and invasion of 4T1 breast cancer cells .

properties

IUPAC Name

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFFHOXHZNYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442372
Record name 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178268-98-9
Record name 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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